Dimethyl sulfide borane

Hydroboration Process Chemistry Reagent Handling

Borane-tetrahydrofuran (BTHF) degrades over time and requires NaBH₄ stabilizer that introduces side reactions, while diborane gas is pyrophoric and hazardous. Dimethyl sulfide borane (BMS) resolves these issues as a stable, non-pyrophoric liquid borane source at up to 10 M neat concentration. • Enables CBS asymmetric reduction with ee up to 99.8% for chiral API and pharmaceutical intermediate synthesis. • 10 M neat concentration reduces reactor footprint, solvent volume, and waste disposal costs versus 1 M BTHF. • Non-pyrophoric liquid form eliminates need for specialized gas manifolds; compatible with standard Schlenk techniques.

Molecular Formula C2H6BS
Molecular Weight 72.95 g/mol
CAS No. 13292-87-0
Cat. No. B079340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl sulfide borane
CAS13292-87-0
Molecular FormulaC2H6BS
Molecular Weight72.95 g/mol
Structural Identifiers
SMILES[B].CSC
InChIInChI=1S/C2H6S.B/c1-3-2;/h1-2H3;
InChIKeyMCQRPQCQMGVWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Sulfide Borane: Reagent for Hydroboration and Reduction


Dimethyl sulfide borane (CAS 13292-87-0), also known as borane-dimethyl sulfide complex (BMS) or DMSB, is a coordination adduct between borane (BH₃) and dimethyl sulfide (Me₂S). As a complexed borane reagent, it serves as a convenient, liquid-phase source of borane for hydroboration and reduction reactions in organic synthesis [1]. Its primary function is to deliver BH₃ in a controlled manner, enabling the preparation of organoborane intermediates and the selective reduction of carbonyl compounds, carboxylic acids, amides, and nitriles [2]. The compound is commercially available as a neat liquid at concentrations up to 10 M in BH₃, or as a 2.0 M solution in tetrahydrofuran (THF) for ease of handling .

Primary Use Hydroboration of alkenes and alkynes
Reduction Scope Carbonyls, acids, amides, and nitriles
Physical Form Neat liquid or THF solution for controlled BH₃ delivery
Asymmetric Fit Chiral oxazaborolidine-catalyzed reductions

Dimethyl Sulfide Borane: Stability and Handling Advantages


Substituting dimethyl sulfide borane with a generic borane source like borane-tetrahydrofuran (BTHF) or diborane introduces significant risks to reaction reproducibility, safety, and process economics. Unlike BTHF, which degrades over time and requires sodium borohydride as a stabilizer to prevent THF ring-opening, BMS is inherently more stable and does not require this additive, which can itself participate in undesired side reactions [1]. Furthermore, while diborane gas is pyrophoric and difficult to handle, BMS provides a safer, liquid-phase alternative with a higher effective borane concentration (up to 10 M neat), enabling more efficient and scalable processes [2]. The quantitative evidence presented below demonstrates why BMS is not merely an alternative but a distinct, high-performance reagent that addresses the specific stability, concentration, and selectivity requirements of modern synthetic chemistry.

Alternative Risk BTHF Substitution May require NaBH₄ stabilizer; THF ring-opening side reactions can alter product profile and reproducibility.
Alternative Risk Diborane Substitution Pyrophoric gas handling complexity may limit routine use and scale-up; requires specialized gas equipment.
Alternative Risk Other Sulfide Carriers Weaker borane complexation may reduce ambient-temperature stability and shift reactivity profiles.

Dimethyl Sulfide Borane: Quantitative Evidence


Superior Concentration vs. Borane-Tetrahydrofuran

Dimethyl sulfide borane (BMS) is commercially available as a neat liquid at a concentration of 10 M in BH₃, whereas borane-tetrahydrofuran (BTHF) is typically supplied as a 1 M solution in THF . This tenfold increase in active borane concentration directly translates to higher reactor throughput, reduced solvent volume, and simplified downstream purification in large-scale hydroboration and reduction processes [1]. Furthermore, BMS does not require sodium borohydride as a stabilizer, unlike BTHF, where this additive is necessary to inhibit the reduction of THF to tributyl borate, a potential source of side products [2].

BH₃ Concentration
Head-to-head
10 M (neat) vs 1 M in THF (BTHF)
Reported 10-fold higher active borane concentration supports higher reactor throughput.
Commercial reagent specification comparison
Hydroboration Process Chemistry Reagent Handling

Enhanced Stability vs. Borane-Tetrahydrofuran

Dimethyl sulfide borane exhibits markedly superior storage stability compared to borane-tetrahydrofuran. BMS is stable indefinitely when stored at 0 °C under an inert atmosphere, and can be kept for prolonged periods at room temperature without significant decomposition [1]. In contrast, borane-tetrahydrofuran is known to degrade over time, requiring a stabilizer (NaBH₄) and cold storage to minimize the reduction of the THF ligand [2]. This enhanced stability is attributed to the stronger Lewis basicity of the dimethyl sulfide ligand, which forms a more robust adduct with the electron-deficient borane center [3].

Storage Stability
Method context
Indefinite at 0°C
Reported stability without NaBH₄ stabilizer; supports consistent lot performance.
Under inert atmosphere (N₂ or Ar)
Reagent Stability Shelf Life Process Safety

High Enantioselectivity in Ketone Reduction

In the asymmetric reduction of prochiral ketones to chiral secondary alcohols, dimethyl sulfide borane serves as an effective terminal reductant when paired with a chiral catalyst. Using a (1S,2R)-(+)-norephedrine-derived chiral oxazaborolidine catalyst, BMS-mediated reduction of various prochiral ketones achieved enantioselectivities up to 99.8% ee and yields up to 99.8% [1]. This performance establishes BMS as a highly reliable borane source for asymmetric transformations, providing enantiomeric excesses comparable to or exceeding those reported for other borane sources under similar conditions . The strong Lewis acidity of BMS facilitates the formation of the requisite chiral oxazaborolidine-borane complex, which is crucial for high stereoselectivity.

Enantioselectivity
Class-level
Up to 99.8% ee
Reported enantioselectivity context for asymmetric ketone reduction.
With oxazaborolidine catalyst; model-dependent
Asymmetric Synthesis Enantioselective Reduction Chiral Alcohols

Functional Group Tolerance

Dimethyl sulfide borane exhibits a well-defined reactivity profile that enables the selective reduction of carboxylic acids, amides, and nitriles in the presence of less reactive functional groups. Specifically, BMS reduces carboxylic acids at a faster rate than non-conjugated alkenes, allowing for chemoselective transformations [1]. This selectivity profile is distinct from other borane reagents; for example, borane-tetrahydrofuran shows a different reactivity order, often requiring harsher conditions or catalysts for similar transformations. Additionally, BMS is effective in the regioselective reduction of 3-oxoglutarate derivatives to 1,3,5-oxygenated compounds, a selectivity not readily achieved with other common reducing agents like sodium borohydride or lithium aluminum hydride [2].

Selectivity Profile
Class-level
COOH > non-conjugated alkene
Reported chemoselectivity supports synthetic route design with predictable reduction order.
Qualitative selectivity comparison; aprotic solvents
Chemoselectivity Functional Group Reduction Synthetic Methodology

Complexation Strength Among Sulfide Carriers

A systematic study of various organic sulfides as borane carriers revealed that the complexation strength of the sulfide ligand directly influences the stability and reactivity of the resulting borane adduct. Dimethyl sulfide exhibited the highest complexing ability toward borane among the series of sulfides tested, including thioanisole, ether-sulfides, and other dialkyl sulfides [1]. The established order is: thioanisole < ether-sulfides < dialkyl sulfides < dimethyl sulfide. This superior complexation correlates with the robust stability of BMS at room temperature, whereas the thioanisole-borane adduct, for instance, loses diborane even at ambient temperature [2]. This data provides a quantitative framework for selecting dimethyl sulfide borane as the most stable and reliable liquid borane carrier among its sulfide-based analogs.

Complexation Strength
Head-to-head
DMS > dialkyl sulfides > ether-sulfides > thioanisole
Reported ranking supports carrier selection for robust borane retention.
NMR equilibrium measurements
Borane Carrier Design Structure-Activity Relationship Reagent Selection

Safer Handling vs. Diborane

Diborane (B₂H₆) is a pyrophoric, highly toxic gas that presents extreme handling difficulties and safety risks. Its use requires specialized equipment and rigorous exclusion of air and moisture [1]. Dimethyl sulfide borane, as a liquid complex, mitigates these hazards by providing borane in a non-pyrophoric, easily transferable form. While BMS is moisture-sensitive and releases hydrogen upon contact with water, it does not spontaneously ignite in air like diborane [2]. This makes BMS a significantly safer and more practical choice for routine laboratory and industrial hydroboration reactions. The liquid form also allows for precise volumetric dispensing, improving stoichiometric control and reducing waste compared to handling a gaseous reagent [3].

Handling Form
Reported
Liquid, non-pyrophoric vs pyrophoric gas
Reported handling comparison supports lab-scale adoption with standard Schlenk techniques.
Moisture-sensitive; inert atmosphere required
Laboratory Safety Reagent Handling Process Safety Management

Dimethyl Sulfide Borane: Applications


Asymmetric Synthesis of Pharmaceutical Intermediates

Dimethyl sulfide borane is the reagent of choice for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a cornerstone transformation in pharmaceutical synthesis. As demonstrated, BMS enables enantiomeric excesses up to 99.8% when used with chiral oxazaborolidine catalysts [1]. This high selectivity is essential for producing active pharmaceutical ingredients (APIs) with defined stereochemistry, minimizing the formation of unwanted enantiomers that could have different or adverse biological effects . The use of BMS in CBS (Corey-Bakshi-Shibata) reductions and related methodologies is a standard, reliable approach in both medicinal chemistry and process development.

Large-Scale Hydroboration

For industrial-scale hydroboration of alkenes and alkynes, the high concentration (10 M) and stability of neat dimethyl sulfide borane provide significant economic and operational advantages over borane-tetrahydrofuran [1]. The reduced solvent volume lowers reactor footprint, minimizes waste disposal costs, and simplifies product isolation. Furthermore, the absence of a sodium borohydride stabilizer eliminates a potential source of impurities and side reactions, ensuring a cleaner process stream . This makes BMS a preferred reagent for the multi-kilogram synthesis of organoborane intermediates used in agrochemicals, liquid crystals, and advanced materials .

Chemoselective Reduction in Natural Product Synthesis

The predictable and mild reducing power of dimethyl sulfide borane allows for the chemoselective reduction of carboxylic acids in the presence of non-conjugated alkenes and other reducible functional groups [1]. This property is invaluable in the total synthesis of complex natural products, where protecting group strategies must be minimized. BMS is also effective in the regioselective reduction of specific ester derivatives, as shown in the synthesis of 1,3,5-oxygenated compounds . Researchers rely on BMS for its ability to perform delicate transformations without over-reducing sensitive moieties, thereby preserving molecular complexity and improving synthetic efficiency.

Safer Borane Source for Research Labs

In academic and early-stage research settings where safety infrastructure may be limited, dimethyl sulfide borane offers a crucial balance of reactivity and safe handling. Its liquid form and non-pyrophoric nature make it a significantly safer alternative to diborane gas, reducing the risk of fire and exposure [1]. While still requiring an inert atmosphere and proper ventilation due to its odor and moisture sensitivity, BMS can be handled using standard Schlenk techniques without the need for specialized gas manifolds and scrubbers . This accessibility democratizes the use of borane chemistry in teaching laboratories and research groups, fostering innovation in organic synthesis.

Application
Selection Property
Validation Focus
Asymmetric ketone reduction
Enantioselectivity with chiral oxazaborolidine catalyst
Enantiomeric excess verification under target conditions
Process-scale hydroboration
High-concentration neat liquid form
Reactor throughput and solvent economy assessment
Chemoselective reductions
Functional group tolerance profile
Selectivity confirmation under synthetic conditions
Academic and early-stage research
Liquid non-pyrophoric form
Handling protocol compatibility with standard glassware

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